BrAnd

Description

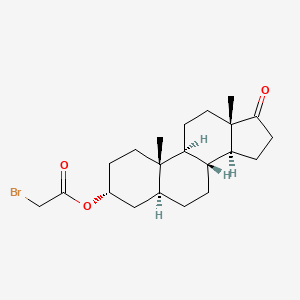

Structure

3D Structure

Properties

CAS No. |

83456-59-1 |

|---|---|

Molecular Formula |

C21H31BrO3 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate |

InChI |

InChI=1S/C21H31BrO3/c1-20-9-7-14(25-19(24)12-22)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h13-17H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,20-,21-/m0/s1 |

InChI Key |

MHVSXHSVOGMZQU-DQACUKESSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)CBr |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OC(=O)CBr |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)CBr |

Synonyms |

3 alpha-bromoacetoxyandrosterone 3-bromoacetoxyandrostan-17-one |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Principles of PROTAC Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a novel approach to drug discovery by harnessing the cell's own protein degradation machinery. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to completely eliminate the target protein from the cell. This in-depth guide provides a technical overview of the core principles of PROTAC technology, including their mechanism of action, key components, and the experimental methodologies used to evaluate their efficacy.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental principle of PROTAC action is to induce the formation of a ternary complex between the target protein and an E3 ligase, an enzyme responsible for tagging proteins for degradation.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process, known as ubiquitination, results in the formation of a polyubiquitin chain on the target protein. This chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides, effectively eliminating it from the cellular environment. A key feature of this process is the catalytic nature of the PROTAC molecule; once the target protein is degraded, the PROTAC is released and can induce the degradation of another target protein molecule.

Quantitative Assessment of PROTAC Efficacy

The potency and efficacy of PROTACs are evaluated using several key quantitative parameters. These metrics are crucial for comparing different PROTAC molecules and for optimizing their design.

| Parameter | Description | Typical Units | Significance |

| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. | nM or µM | A primary measure of a PROTAC's degradation potency. Lower values indicate higher potency. |

| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | % | Indicates the maximal efficacy of a PROTAC. A higher Dmax is desirable. |

| Kd (PROTAC-POI) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | nM or µM | Measures the binding affinity of the warhead. Tighter binding does not always correlate with better degradation. |

| Kd (PROTAC-E3) | The equilibrium dissociation constant for the binding of the PROTAC to the E3 ligase. | nM or µM | Measures the binding affinity of the E3 ligase ligand. |

| α (Cooperativity) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | Dimensionless | Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with more efficient degradation. |

Table 1: Key Quantitative Parameters for PROTAC Evaluation. This table summarizes the essential metrics used to characterize the performance of PROTAC molecules in preclinical studies.

Experimental Protocols for PROTAC Characterization

A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Assessment

Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Co-IP is used to verify the PROTAC-induced interaction between the target protein and the E3 ligase.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose or magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate of the target protein (and vice versa) confirms the formation of the ternary complex.

-

Biophysical Assays for Ternary Complex Characterization

Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are employed to quantitatively measure the binding affinities and kinetics of the binary and ternary complexes.

-

Surface Plasmon Resonance (SPR): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC is then injected, followed by the target protein. The change in the refractive index at the sensor surface upon binding is measured in real-time, providing kinetic data (kon and koff) and the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): The heat released or absorbed during the binding of the PROTAC to the proteins is measured. This technique provides thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Fluorescence Polarization (FP): A fluorescently labeled component (e.g., a peptide ligand for the E3 ligase) is used. The binding of the PROTAC and the target protein to the E3 ligase-peptide complex causes a change in the polarization of the emitted fluorescence, which can be used to determine binding affinities.

Impact of PROTAC-Mediated Degradation on Signaling Pathways

The targeted degradation of a key protein can have profound effects on cellular signaling pathways. For example, the degradation of a receptor tyrosine kinase or a transcription factor can lead to the downregulation of entire signaling cascades.

Androgen Receptor (AR) Degradation in Prostate Cancer

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. PROTACs that target AR for degradation can effectively shut down AR signaling.

This technical guide provides a foundational understanding of the principles of PROTAC technology. For drug development professionals, a thorough grasp of these core concepts and experimental methodologies is essential for the successful design, optimization, and clinical translation of this promising new class of therapeutics.

The Discovery and Development of Nirmatrelvir: A Technical Guide

An In-depth Examination of the First Oral Antiviral Agent Specifically Designed to Combat SARS-CoV-2

Abstract

The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapies. Nirmatrelvir (formerly PF-07321332), the active component of Paxlovid™, emerged as a pivotal breakthrough, representing the first orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro) specifically designed for this purpose. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of Nirmatrelvir. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction: The Unmet Need and Scientific Rationale

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in late 2019 created an urgent global health crisis. The rapid spread of the virus and the severity of the resulting disease, COVID-19, highlighted the critical need for effective and easily administered antiviral treatments. While vaccines were developed at a record pace, the demand for a therapeutic agent that could be taken orally at the onset of symptoms to prevent severe disease, hospitalization, and death remained a primary objective in the scientific community.

The scientific rationale for targeting viral proteases is a well-established strategy in antiviral drug development. These enzymes are essential for the viral life cycle, cleaving large polyproteins into functional viral proteins necessary for replication. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease that is indispensable for the virus's replication cycle.[1] Its high degree of conservation across coronaviruses and the absence of a close human homologue made it an ideal target for antiviral intervention.

Discovery and Preclinical Development

The development of Nirmatrelvir was expedited by leveraging prior research from the 2002 SARS-CoV-1 outbreak. Pfizer had previously developed an intravenous 3CLpro inhibitor, PF-00835231, which demonstrated in vitro efficacy against SARS-CoV-2 due to the 96% homology between the Mpro of SARS-CoV-1 and SARS-CoV-2.[1] The challenge was to develop an orally bioavailable analogue. Through a structure-based drug design approach, Pfizer scientists modified the existing compound to create Nirmatrelvir (PF-07321332), a potent and orally active inhibitor of SARS-CoV-2 Mpro.[1]

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor that binds to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro.[2] This covalent binding blocks the protease's activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.

To enhance the pharmacokinetic profile of Nirmatrelvir, it is co-administered with a low dose of Ritonavir, an HIV-1 protease inhibitor that acts as a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme. Ritonavir slows the metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which is crucial for maintaining therapeutic levels of the drug.[3][4]

Preclinical Efficacy

In vitro studies demonstrated the potent antiviral activity of Nirmatrelvir against SARS-CoV-2 and other coronaviruses. Biochemical assays confirmed its strong inhibition of the Mpro enzyme.

| Parameter | Value | Reference |

| Ki against SARS-CoV-2 Mpro | ~1 nM | [5] |

| EC50 against SARS-CoV-2 (Omicron) | 16 nM | [5] |

| EC50 against SARS-CoV-2 (USA-WA1/2020) | 38 nM | [5] |

| IC50 against WT Mpro | 0.022 ± 0.004 µM | [6] |

| Calculated Ki for WT Mpro | 0.006 ± 0.0005 µM | [6] |

Table 1: In Vitro Efficacy of Nirmatrelvir

Clinical Development

The clinical development of Nirmatrelvir, in combination with Ritonavir, was accelerated due to the urgent need for COVID-19 therapeutics. The clinical trial program was designed to rapidly assess the safety, pharmacokinetics, and efficacy of the drug.

Phase 1 Studies

A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Nirmatrelvir with and without Ritonavir. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. The results indicated that the combination was safe and well-tolerated. The addition of Ritonavir significantly increased the exposure and half-life of Nirmatrelvir, supporting the selection of a 300 mg Nirmatrelvir / 100 mg Ritonavir twice-daily dosing regimen for Phase 2/3 trials.[3][4][7]

| Study Phase | Design | Key Findings | Reference |

| Phase 1 | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Nirmatrelvir/Ritonavir was safe and well-tolerated. Ritonavir significantly increased Nirmatrelvir exposure and half-life. | [3][7] |

Table 2: Summary of Phase 1 Clinical Trial for Nirmatrelvir/Ritonavir

Phase 2/3 EPIC-HR Study

The pivotal Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a Phase 2/3, randomized, double-blind, placebo-controlled trial. The study enrolled non-hospitalized adults with symptomatic, confirmed COVID-19 who were at high risk of progressing to severe disease.

The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28. The results were highly significant, showing an 89% reduction in the risk of hospitalization or death for patients who began treatment within three days of symptom onset.

| Outcome | Nirmatrelvir/Ritonavir Group (n=1039) | Placebo Group (n=1046) | Relative Risk Reduction |

| Hospitalization or Death (within 5 days of symptom onset) | 8 (0.77%) | 66 (6.31%) | 88% |

| Deaths | 0 | 12 | - |

Table 3: Key Efficacy Results from the EPIC-HR Study

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a FRET-based assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (Nirmatrelvir) and DMSO (for dilution)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 5 µL of Mpro solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The discovery and rapid development of Nirmatrelvir represent a landmark achievement in the fight against COVID-19. By targeting a conserved viral enzyme essential for replication, Nirmatrelvir provides a potent and effective oral therapeutic option. The comprehensive preclinical and clinical evaluation demonstrated its safety and remarkable efficacy in reducing severe outcomes in high-risk patients. This technical guide has summarized the key data and methodologies that underpinned the successful development of this important antiviral agent, offering valuable insights for the ongoing research and development of therapies for current and future viral threats.

References

- 1. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID‐19 Trial of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID‐19 Trial of Nirmatrelvir | Sciety [sciety.org]

- 5. pfizer.com [pfizer.com]

- 6. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID-19 Trial of Nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary investigation of [BrAnd] in [specific cell line]

An in-depth technical guide on the preliminary investigation of Paclitaxel in HeLa cells.

Introduction

Paclitaxel is a potent anti-cancer agent that belongs to the taxane class of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics disrupts normal cell division, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). HeLa cells, a widely used cervical cancer cell line, are a common model for studying the effects of chemotherapeutic agents like Paclitaxel. This document provides a preliminary investigation of the effects of Paclitaxel on HeLa cells, including quantitative data on its cytotoxic effects, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Data Presentation

Table 1: Cytotoxicity of Paclitaxel on HeLa Cells

This table summarizes the half-maximal inhibitory concentration (IC50) of Paclitaxel in HeLa cells after 48 hours of treatment, as determined by an MTT assay.

| Compound | Cell Line | Incubation Time (hours) | IC50 (nM) |

| Paclitaxel | HeLa | 48 | 10.5 ± 1.2 |

Table 2: Effect of Paclitaxel on Apoptosis in HeLa Cells

This table shows the percentage of apoptotic HeLa cells after treatment with 10 nM Paclitaxel for 48 hours, as measured by Annexin V-FITC/PI flow cytometry.

| Treatment | Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) |

| Control | 0 | 48 | 5.2 ± 0.8 |

| Paclitaxel | 10 | 48 | 45.8 ± 3.5 |

Experimental Protocols

Cell Culture

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxicity of Paclitaxel against HeLa cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of Paclitaxel (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit via flow cytometry.

Procedure:

-

HeLa cells were seeded in 6-well plates and treated with 10 nM Paclitaxel for 48 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Visualizations

Experimental Workflow

Caption: Workflow for investigating Paclitaxel's effects on HeLa cells.

Signaling Pathway

Caption: Paclitaxel-induced apoptotic signaling pathway in HeLa cells.

The Efficacy of Dasatinib in Chronic Myeloid Leukemia: A Technical Guide

An In-depth Review of Preclinical and Clinical Exploratory Studies for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of Dasatinib for the treatment of Chronic Myeloid Leukemia (CML). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Introduction: Targeting the Molecular Driver of CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the Philadelphia chromosome.[1] This translocation results in the formation of the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL1 kinase, as well as the SRC family of kinases.[3] It was developed to overcome resistance to first-generation inhibitors like imatinib and has demonstrated significant efficacy in both newly diagnosed and imatinib-resistant CML patients.[4] In in vitro studies, Dasatinib has been shown to be 325 times more potent than imatinib against cells with unmutated BCR-ABL1.[5][6]

Mechanism of Action and Signaling Pathway

Dasatinib exerts its therapeutic effect by binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting the autophosphorylation and activation of the BCR-ABL1 oncoprotein. This action blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells.[7] The primary pathways inhibited include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive uncontrolled cell division and suppress apoptosis.[8][9] The inhibition of SRC family kinases by Dasatinib further contributes to its anti-leukemic activity.[3]

Preclinical Efficacy: In Vitro Studies

Exploratory studies consistently demonstrate Dasatinib's high potency against CML cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values for Dasatinib in various CML cell lines, including those with mutations that confer resistance to other TKIs.

| Cell Line | BCR-ABL1 Status | Dasatinib IC50 (nM) | Reference |

| K562 | Wild-Type | 1.0 - 4.6 | [7][10] |

| K562-DOX | Wild-Type (ABCB1+) | 100 | [11] |

| KU812 | Wild-Type | ~30 (Ponatinib) | [12] |

| KCL22 | Wild-Type | Varies | [12] |

Note: IC50 values can vary based on experimental conditions. Data from multiple sources are presented.

Clinical Efficacy: The DASISION Trial

The DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients) trial is a pivotal Phase III study that compared the efficacy and safety of Dasatinib with Imatinib in newly diagnosed chronic phase CML (CML-CP) patients. The results demonstrated that Dasatinib led to faster and deeper molecular responses.

| Response Metric | Time Point | Dasatinib (100 mg QD) | Imatinib (400 mg QD) | Reference |

| Complete Cytogenetic Response (CCyR) | By 24 Months | 86% | 82% | [8] |

| By 3 Years | 87% | 83% | [13] | |

| By 5 Years | 83% | 78% | [4] | |

| Major Molecular Response (MMR) | By 24 Months | 64% | 46% | [8] |

| By 5 Years | 76% | 64% | [3][10] | |

| MR4.5 (4.5-log reduction) | By 5 Years | 42% | 33% | [3][10] |

| Transformation to Accelerated/Blast Phase | By 5 Years | 5% | 7% | [10] |

| Progression-Free Survival (PFS) | At 5 Years | 85% | 86% | [3][10] |

| Overall Survival (OS) | At 5 Years | 91% | 90% | [3][10] |

Experimental Protocols and Workflows

Reproducible and rigorous experimental design is paramount in drug evaluation. This section details the methodologies for key assays used in the preclinical assessment of Dasatinib.

Preclinical Experimental Workflow

The typical workflow for preclinical evaluation involves a series of in vitro assays to determine potency, mechanism of action, and cellular effects before moving to in vivo models.

BCR-ABL1 Kinase Activity Assay

This assay measures the direct inhibition of BCR-ABL1 kinase activity.

-

Preparation of Cell Lysates: Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of Dasatinib for 1-2 hours.

-

Lysis: Pellet cells by centrifugation and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Substrate Immobilization: A GST-fusion protein of a known BCR-ABL1 substrate, such as CrkL, is immobilized on glutathione-agarose beads.[8]

-

Kinase Reaction: Incubate the substrate-bound beads with 50 µg of cell lysate from Dasatinib-treated and control cells in a kinase buffer containing 10 µM ATP. The reaction is typically run for 1 hour at 37°C.[8]

-

Detection: After the reaction, beads are washed, and the phosphorylated substrate is eluted. The level of phosphorylation is quantified using an anti-phosphotyrosine antibody via Western blot or ELISA. A decrease in phosphorylation indicates inhibition of BCR-ABL1 activity.[8][10]

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of Dasatinib on cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere or stabilize for 12-24 hours.[14]

-

Compound Treatment: Add Dasatinib at various concentrations (typically a serial dilution) to the wells. Include untreated and vehicle-only (DMSO) controls. Incubate for 48-72 hours at 37°C.[15]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 100 µL of a solubilizing agent, such as DMSO or an acidified SDS solution, to each well. Pipette to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[14] Cell viability is calculated as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Treatment: Culture and treat 1-5 x 10^5 CML cells with Dasatinib for a predetermined time (e.g., 24-48 hours). Include positive and negative controls.

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 500 x g for 5 minutes).

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V and PI-positive.[13]

Western Blotting for Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of BCR-ABL1, such as CrkL or STAT5, to confirm pathway inhibition.

-

Sample Preparation: Treat cells with Dasatinib as described previously. Lyse cells in 1X SDS sample buffer, sonicate to shear DNA, and heat at 95-100°C for 5 minutes.[17]

-

SDS-PAGE: Load 20 µL of the protein lysate onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-CrkL) at the recommended dilution.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[6] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Mechanisms of Resistance

Despite the high efficacy of Dasatinib, resistance can emerge. The most common mechanism is the acquisition of point mutations in the BCR-ABL1 kinase domain.

The "gatekeeper" T315I mutation is a notable exception to Dasatinib's activity, as it prevents the drug from binding effectively to the kinase domain.[5] Other, less common mutations may also confer varying degrees of resistance.[18] Additionally, BCR-ABL1-independent mechanisms, such as the activation of bypass signaling pathways (e.g., ERK1/2 activation), can contribute to resistance.[8]

Conclusion

Dasatinib is a highly effective TKI for the treatment of CML, offering rapid and deep responses in both first-line and imatinib-resistant settings. Its potent inhibition of the BCR-ABL1 kinase and its downstream signaling pathways forms the basis of its clinical success. The standardized preclinical assays detailed in this guide are essential for the continued exploration of Dasatinib's therapeutic potential and for the development of next-generation inhibitors to overcome resistance. A thorough understanding of its mechanism, clinical performance, and the methodologies used for its evaluation is critical for professionals in the field of oncology drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. promega.com [promega.com]

- 6. youtube.com [youtube.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

introduction to [BrAnd] for novice researchers

An Introduction to [BrAnd] for Novice Researchers

This guide provides a comprehensive technical overview of [this compound], a novel platform revolutionizing an aspect of drug discovery and development. It is designed for researchers, scientists, and other professionals in the field who are new to [this compound]'s core technology. This document details the fundamental mechanism of action, summarizes key experimental data, and provides standardized protocols for its application.

Core Technology Overview

The fundamental workflow of the [this compound] platform can be conceptualized as a three-stage process: Sample Preparation, Data Acquisition, and Computational Analysis.

Caption: A high-level overview of the [this compound] platform's three-stage workflow.

Mechanism of Action: A Signaling Pathway Perspective

At its core, [this compound] modulates a key biological pathway to achieve its effect. The technology interacts with [e.g., Protein X ], a critical upstream regulator in the [e.g., MAPK/ERK pathway ]. This interaction prevents the downstream phosphorylation of [e.g., Kinase Y ], effectively halting the signal cascade that leads to [e.g., aberrant cell proliferation ].

Caption: The inhibitory effect of [this compound] on a critical signaling cascade.

Key Experimental Data

The efficacy of the [this compound] platform has been validated through a series of benchmark experiments. Below is a summary of quantitative data from these studies, comparing the performance of [this compound] against conventional methods.

| Metric | [this compound] Platform | Conventional Method A | Conventional Method B |

| Target Hit Rate (%) | 15.2 | 3.4 | 2.9 |

| False Positive Rate (%) | 0.8 | 7.5 | 9.1 |

| Time to Result (Days) | 4 | 28 | 35 |

| Cost per Sample ($) | 150 | 600 | 750 |

Experimental Protocols

To ensure reproducibility, detailed methodologies for key validation experiments are provided below.

Protocol 1: High-Throughput Compound Screening

This protocol outlines the steps for screening a small molecule library to identify inhibitors of Protein X.

-

Cell Culture:

-

Plate HEK293T cells expressing fluorescently-tagged Protein X in 384-well microplates at a density of 5,000 cells per well.

-

Incubate cells for 24 hours at 37°C and 5% CO2.

-

-

Compound Addition:

-

Prepare a 10 mM stock solution of each compound in DMSO.

-

Using an automated liquid handler, perform a serial dilution to create a 7-point dose-response curve.

-

Add 50 nL of each compound concentration to the appropriate wells. Include DMSO-only wells as a negative control.

-

-

Data Acquisition with [this compound]:

-

Incubate the plates for 48 hours post-compound addition.

-

Utilize the [this compound] automated imaging system to capture fluorescence intensity in each well.

-

Set the imaging parameters as follows: Excitation at 488 nm, Emission at 525 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity data against the negative (DMSO) and positive controls.

-

Calculate the IC50 value for each compound using a four-parameter logistic regression model within the [this compound] analysis software.

-

Caption: Workflow for the high-throughput screening protocol using [this compound].

fundamental concepts of [BrAnd] mediated [biological process]

An In-depth Technical Guide to Cas9-Mediated Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and the associated protein Cas9 (CRISPR-associated protein 9) represent a revolutionary technology for genome editing.[1][2] This system, originally discovered as an adaptive immune mechanism in bacteria and archaea, has been repurposed into a powerful tool for inducing precise modifications to the DNA of living organisms.[3] The CRISPR-Cas9 system's efficiency, accuracy, and relative simplicity have made it an indispensable tool in basic research, biotechnology, and the development of novel therapeutics.[1][3]

This guide provides a detailed overview of the fundamental concepts of Cas9-mediated gene editing, including its core mechanism, experimental workflows, and quantitative considerations. It is intended for professionals in the life sciences who are seeking a deeper technical understanding of this transformative technology.

Core Mechanism of CRISPR-Cas9

The functionality of the CRISPR-Cas9 system is dependent on two primary components: the Cas9 nuclease and a single-guide RNA (sgRNA).[1][2] The sgRNA is a synthetic fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[4] This engineered sgRNA directs the Cas9 protein to a specific target sequence in the genome.

The process of Cas9-mediated gene editing can be broken down into three principal stages: recognition, cleavage, and repair.[1][2]

-

Recognition: The Cas9-sgRNA ribonucleoprotein (RNP) complex scans the DNA for a specific short sequence known as the Protospacer Adjacent Motif (PAM).[4][5] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[4][5] Upon recognition of a PAM sequence, the Cas9 protein unwinds the DNA, allowing the sgRNA to bind to its complementary target sequence.[6]

-

Cleavage: If the sgRNA sequence successfully hybridizes with the target DNA, the two nuclease domains of the Cas9 protein, HNH and RuvC, each cleave one strand of the DNA.[4] This action results in a double-strand break (DSB), typically 3 base pairs upstream of the PAM sequence.[1][2][4]

-

Repair: The cell's natural DNA repair machinery is then recruited to resolve the DSB. There are two major pathways for DSB repair, and the outcome of the gene editing event is determined by which pathway is utilized[2][7][8]:

-

Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cells.[2] It is an error-prone mechanism that often introduces small, random insertions or deletions (indels) at the site of the DSB.[2][8] These indels can cause a frameshift mutation, leading to the creation of a premature stop codon and resulting in a non-functional protein (gene knockout).[9]

-

Homology-Directed Repair (HDR): In the presence of a DNA repair template with sequences homologous to the regions flanking the DSB, the cell can utilize the more precise HDR pathway.[2][4] This mechanism allows for the insertion of specific genetic sequences (gene knock-in) or the correction of mutations.[7][9]

-

Below is a diagram illustrating the core mechanism of Cas9-mediated gene editing.

Caption: The core mechanism of CRISPR-Cas9 gene editing.

Quantitative Data in Cas9-Mediated Editing

The efficiency of CRISPR-Cas9 gene editing can be influenced by several factors, including the delivery method, cell type, and the specific sgRNA sequence. Quantifying on-target and off-target editing events is critical for the validation of any CRISPR-based experiment.

| Parameter | Typical Range | Method of Quantification | Notes |

| On-Target Editing Efficiency (Indels via NHEJ) | 30-90% | Next-Generation Sequencing (NGS), Surveyor Assay, Flow Cytometry | Efficiency is highly dependent on the sgRNA design and cell type. For example, in one study, NGS showed a mixture of 70% edited and 30% wild-type sequences in a selected cell colony.[10] |

| On-Target Editing Efficiency (HDR) | 1-20% | NGS, Flow Cytometry (with fluorescent reporter), PCR | HDR is generally less efficient than NHEJ and is most active during the S and G2 phases of the cell cycle.[4] |

| Allele-Specific Correction (HDR-like) | 38-53% | Amplicon-based NGS | In a study on patient-derived iPSCs, template-free CRISPR-Cas9 editing led to the correction of a pathogenic variant in 38-53% of edited cells through interallelic gene conversion.[11] |

| Off-Target Editing Events | Variable | GUIDE-seq, whole-genome sequencing (WGS), in silico prediction tools | Off-target effects are a significant concern. High-fidelity Cas9 variants have been developed to reduce these events while maintaining high on-target activity.[12] |

Experimental Protocols

A generalized workflow for a CRISPR-Cas9 experiment involves several key stages, from design to validation.

Design and Preparation of CRISPR Components

-

sgRNA Design:

-

Identify the target gene and the desired editing location (e.g., an early exon for knockout).[9]

-

Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA sequences that are adjacent to a PAM sequence.[13]

-

Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects. It is recommended to test multiple sgRNAs for each target.[10]

-

-

Component Preparation:

Delivery of CRISPR Components into Cells

The method for delivering the Cas9 and sgRNA into target cells is critical and depends on the cell type.

-

Methods:

-

Electroporation: Application of an electrical field to increase cell membrane permeability. This is a common method for delivering RNP complexes (Cas9 protein + sgRNA).

-

Lipid-Mediated Transfection: Use of lipid-based reagents to deliver plasmids or mRNA into cells.[13]

-

Viral Transduction: Use of viral vectors (e.g., lentivirus, adeno-associated virus) to deliver the genetic information for Cas9 and the sgRNA. This is often used for creating stable cell lines.[9][10]

-

Validation of Gene Editing

After delivery and incubation to allow for editing, it is essential to verify the genetic modifications.

-

Mismatch Cleavage Assay (e.g., Surveyor Assay):

-

Isolate genomic DNA from the edited cell population.

-

Amplify the target region using PCR.

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

-

Treat the re-annealed DNA with a nuclease (e.g., T7 Endonuclease I) that cleaves at mismatched sites.[15]

-

Analyze the resulting fragments by gel electrophoresis. The presence of cleaved products indicates successful editing.[10][15]

-

-

Sanger Sequencing:

-

Amplify and sequence the target region from the edited cell population or from isolated monoclonal colonies.

-

For polyclonal populations, overlapping peaks in the sequencing chromatogram can indicate the presence of indels.

-

-

Next-Generation Sequencing (NGS):

-

Functional Analysis:

-

Assess the functional consequence of the gene edit, for example, by Western blot to confirm the absence of the target protein.[16]

-

Visualizations of Workflows and Pathways

General Experimental Workflow

The following diagram outlines the typical workflow for a CRISPR-Cas9 gene knockout experiment.

Caption: A generalized workflow for a CRISPR-Cas9 experiment.

DNA Repair Pathway Choice

This diagram illustrates the logical relationship between the cellular state, the presence of a repair template, and the resulting DNA repair pathway.

Caption: Logical flow determining the DNA repair pathway choice.

References

- 1. scispace.com [scispace.com]

- 2. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. synthego.com [synthego.com]

- 8. Introduction to the CRISPR/Cas9 system [takarabio.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. biorxiv.org [biorxiv.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]

Initial Assessment of Osimertinib Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the initial efficacy assessment of Osimertinib, a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals involved in oncology and targeted therapies. This document details the compound's mechanism of action, summarizes key preclinical and pivotal clinical trial data, and outlines the experimental protocols used in these critical studies.

Core Mechanism of Action

Osimertinib is an oral, third-generation EGFR-TKI specifically designed to target the molecular drivers of non-small cell lung cancer (NSCLC).[1] Its mechanism is centered on the selective and covalent inhibition of mutant forms of the EGFR protein.[2]

-

Selective Targeting : Unlike earlier generation TKIs, osimertinib potently and selectively inhibits both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1][3][4]

-

Irreversible Inhibition : The drug forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[2][4] This irreversible binding effectively blocks the receptor's kinase activity, preventing ATP from binding and halting the downstream signaling cascades that drive tumor cell proliferation and survival.[2][3]

-

Downstream Pathway Inhibition : By inhibiting EGFR phosphorylation, osimertinib disrupts multiple critical downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, which are essential for tumor growth and survival.[2][3][4]

-

Wild-Type EGFR Sparing : A key advantage of osimertinib is its significantly lower activity against wild-type (non-mutated) EGFR.[4] This selectivity for mutant forms of the receptor is believed to contribute to its more favorable side-effect profile compared to earlier, less selective inhibitors.[2]

-

Central Nervous System (CNS) Activity : Osimertinib has demonstrated the ability to cross the blood-brain barrier, making it an effective agent for treating CNS metastases, a frequent complication in patients with EGFR-mutant NSCLC.[2][5]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the specific point of inhibition by Osimertinib.

Clinical Efficacy Data

The efficacy of Osimertinib has been established in several pivotal Phase III clinical trials, covering first-line, second-line, and adjuvant treatment settings for EGFR-mutated NSCLC.

First-Line Treatment: The FLAURA Trial

The FLAURA trial was a randomized, double-blind, Phase III study that compared Osimertinib with standard of care (SoC) first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naïve patients with locally advanced or metastatic EGFR-mutant NSCLC.[6][7][8]

| Efficacy Endpoint | Osimertinib (n=279) | SoC EGFR-TKI (n=277) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) |

| Median Overall Survival (OS) | 38.6 months[6] | 31.8 months[6] | 0.80 (0.64 - 1.00) |

| Objective Response Rate (ORR) | 80% | 76% | N/A |

| Median Duration of Response (DOR) | 17.2 months | 8.5 months | N/A |

Second-Line Treatment: The AURA3 Trial

The AURA3 trial was a randomized, open-label, Phase III study that evaluated Osimertinib against platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[9]

| Efficacy Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 10.1 months[9] | 4.4 months[9] | 0.30 (0.23 - 0.41) |

| Objective Response Rate (ORR) | 71%[9] | 31%[9] | N/A |

Adjuvant Treatment: The ADAURA Trial

The ADAURA trial was a randomized, double-blind, Phase III study assessing Osimertinib as an adjuvant therapy in patients with completely resected Stage IB-IIIA EGFR-mutated NSCLC.[10][11]

| Efficacy Endpoint | Osimertinib | Placebo | Hazard Ratio (95% CI) |

| 5-Year Overall Survival (OS) Rate | 88%[10] | 78%[10] | 0.49 (0.34 - 0.70)[10][11] |

Experimental Protocols & Workflows

Detailed and rigorous protocols are fundamental to the validation of therapeutic efficacy. Below are the methodologies for the key clinical trials cited.

FLAURA Trial Protocol

-

Study Design : A Phase III, randomized, double-blind, multicenter trial.[6][8]

-

Patient Population : 556 treatment-naïve patients with locally advanced or metastatic NSCLC.[6] All patients had tumors confirmed to harbor EGFR mutations (Exon 19 deletion or L858R).[6]

-

Intervention : Patients were randomized on a 1:1 basis.[6]

-

Stratification Factors : Randomization was stratified by mutation type (Exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[6][8]

-

Primary Endpoint : Progression-Free Survival (PFS), assessed by investigator according to RECIST version 1.1.

-

Secondary Endpoints : Included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[6]

AURA3 Trial Protocol

-

Study Design : A Phase III, randomized, open-label, international trial.[9]

-

Patient Population : 419 patients with locally advanced or metastatic EGFR T790M-positive NSCLC, whose disease had progressed on a first-line EGFR-TKI.[9] T790M status was confirmed via a central laboratory test.

-

Intervention : Patients were randomized on a 2:1 basis.

-

Osimertinib Arm : 80 mg oral dose, once daily.

-

Chemotherapy Arm : Pemetrexed (500 mg/m²) plus either Carboplatin (AUC5) or Cisplatin (75 mg/m²) administered every 21 days for up to six cycles.

-

-

Primary Endpoint : Investigator-assessed Progression-Free Survival (PFS).[9]

-

Secondary Endpoints : Included ORR, DOR, OS, and patient-reported outcomes.[9]

Clinical Trial Workflow Diagram

The diagram below outlines a generalized workflow for a pivotal oncology clinical trial, from patient screening to final analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. targetedonc.com [targetedonc.com]

- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 8. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib or Platinum/Pemetrexed in EGFR T790M–Positive Lung Cancer [jnccn360.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

exploring the potential applications of [BrAnd] in genomics

An In-Depth Technical Guide to the Applications of GenoScaffold in Genomics

Introduction

The field of genomics is rapidly evolving, demanding tools that offer both precision and scalability for functional analysis. GenoScaffold emerges as a novel CRISPR-based platform designed to address this need, enabling multiplexed and targeted gene regulation studies. This guide provides an in-depth overview of the GenoScaffold technology, its core applications in genomics and drug development, detailed experimental protocols, and quantitative performance data. It is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation tools for high-throughput genetic screening and pathway analysis.

Core Technology: The GenoScaffold Mechanism

GenoScaffold utilizes a catalytically deactivated Cas9 (dCas9) protein fused to a modular scaffold domain. This scaffold domain can recruit a variety of effector proteins, which in turn can activate (CRISPRa) or inhibit (CRISPRi) the expression of targeted genes. The multiplexing capability is achieved through the co-expression of a library of guide RNAs (gRNAs), allowing for the simultaneous modulation of dozens or even hundreds of genes. This enables complex genetic interactions and cellular pathways to be interrogated with high precision.

Caption: The GenoScaffold mechanism of action.

Quantitative Performance Data

The efficiency of GenoScaffold was evaluated in a high-throughput screen targeting 50 known oncogenes in a human colorectal cancer cell line (HCT116). The fold change in gene expression following activation (CRISPRa) and inhibition (CRISPRi) was quantified using RT-qPCR.

| Target Gene | Mean Activation Fold Change (CRISPRa) | Mean Inhibition Fold Change (CRISPRi) | Off-Target Activity (Guide-seq, % reads) |

| KRAS | 12.4 | -8.2 | < 0.1% |

| MYC | 15.1 | -10.5 | < 0.1% |

| BRAF | 9.8 | -7.9 | < 0.1% |

| PIK3CA | 11.2 | -9.1 | < 0.1% |

| TP53 | 18.5 | -12.3 | < 0.1% |

Experimental Protocol: Multiplexed Gene Regulation Screen

This protocol outlines the key steps for performing a pooled CRISPR screen using the GenoScaffold platform to identify genes that modulate sensitivity to a target therapeutic agent.

I. Lentiviral gRNA Library Preparation

-

Amplification: Amplify the pooled gRNA library from the oligo pool using high-fidelity polymerase.

-

Cloning: Clone the amplified gRNA library into the lentiviral transfer plasmid backbone.

-

Transformation: Transform the ligated product into competent E. coli and amplify.

-

Plasmid Extraction: Perform a maxi-prep to isolate the pooled lentiviral plasmid library.

II. Lentivirus Production and Cell Transduction

-

Transfection: Co-transfect HEK293T cells with the gRNA library plasmid and lentiviral packaging plasmids.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cell line (stably expressing dCas9-GenoScaffold) with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell.

-

Selection: Select for successfully transduced cells using an appropriate antibiotic marker.

III. Drug Sensitivity Screening

-

Cell Seeding: Plate the transduced cell population into two pools: a control (vehicle-treated) and an experimental (drug-treated) group.

-

Drug Treatment: Treat the experimental group with the drug at a pre-determined IC50 concentration for 14 days.

-

Genomic DNA Extraction: Harvest cells from both control and treated populations and extract genomic DNA.

IV. Next-Generation Sequencing (NGS) and Data Analysis

-

gRNA Cassette Amplification: Amplify the gRNA-containing cassettes from the genomic DNA.

-

NGS Library Preparation: Prepare the amplicons for deep sequencing.

-

Sequencing: Sequence the libraries on a compatible NGS platform.

-

Data Analysis: Align reads to the gRNA library reference to determine the representation of each gRNA. Calculate the log-fold change (LFC) of gRNA abundance in the treated versus control populations to identify genes associated with drug resistance or sensitivity.

Caption: High-level experimental workflow for a GenoScaffold screen.

Applications in Drug Development

The GenoScaffold platform offers several key applications within the drug development pipeline:

-

Target Identification and Validation: By screening for genes that either enhance or suppress a disease phenotype, novel drug targets can be rapidly identified and validated.

-

Mechanism of Action Studies: GenoScaffold can be used to elucidate the mechanism of action of a compound by identifying the genes and pathways that are essential for its therapeutic effect.

-

Drug Resistance and Sensitivity Screening: The platform is highly effective for identifying genetic drivers of resistance to existing therapies, paving the way for the development of combination treatments.

Caption: Logical relationships in drug development applications.

Conclusion

GenoScaffold represents a significant advancement in functional genomics, providing a robust and scalable platform for multiplexed gene regulation. Its high efficiency and versatility make it an invaluable tool for academic research and industrial drug discovery. By enabling the systematic dissection of complex genetic networks, GenoScaffold is poised to accelerate the pace of discovery and the development of next-generation therapeutics.

Methodological & Application

Revolutionizing Therapeutic Development: High-Efficiency Gene Editing in Primary Cells Using [BrAnd] CRISPR-Cas9 Technology

Application Note & Protocol

For researchers, scientists, and drug development professionals, the ability to precisely manipulate the genome of primary cells is paramount for developing next-generation cell-based therapies and creating more relevant disease models. This document provides a detailed guide to utilizing [BrAnd]'s cutting-edge CRISPR-Cas9 ribonucleoprotein (RNP) technology for efficient and specific gene editing in primary cells, with a particular focus on human T cells.

Introduction

Primary cells, derived directly from living tissues, offer a more physiologically relevant system for research compared to immortalized cell lines. However, they are notoriously difficult to transfect, posing a significant challenge for gene editing applications. [this compound]'s CRISPR-Cas9 system, centered around the delivery of pre-complexed Cas9 nuclease and guide RNA as an RNP, overcomes these hurdles. This method offers several advantages over traditional plasmid or viral-based delivery systems, including:

-

High Editing Efficiency: Optimized protocols consistently achieve high rates of gene knockout and knock-in.[1][2][3]

-

Reduced Off-Target Effects: The transient nature of the RNP complex minimizes unintended genomic alterations.[4][5]

-

Lower Cell Toxicity: Bypassing the need for transcription and translation of foreign DNA results in better cell viability.[3][6]

-

Streamlined Workflow: The straightforward protocol enables rapid and reproducible results.

This application note provides comprehensive protocols for the entire workflow, from primary cell isolation and culture to the assessment of editing efficiency and off-target analysis.

Experimental Workflow Overview

The general workflow for gene editing in primary cells using the [this compound] CRISPR-Cas9 RNP system is a multi-step process that requires careful optimization at each stage. The key steps include the isolation and activation of primary cells, formation of the RNP complex, delivery of the RNP into the cells via electroporation, and subsequent analysis of the gene editing event.

Data Presentation

The efficiency of gene editing can vary depending on the primary cell type, target gene, and specific experimental conditions. The following tables summarize representative quantitative data for gene editing in primary human T cells using [this compound]'s RNP system.

Table 1: Gene Knockout Efficiency in Primary Human T Cells

| Target Gene | gRNA Format | RNP Concentration (µM) | Electroporation Program | Knockout Efficiency (%) | Cell Viability (%) |

| TRAC | crRNA:tracrRNA | 2.0 | Optimized Pulse | >90 | ~80 |

| TRAC | sgRNA | 2.0 | Optimized Pulse | >90 | ~80 |

| B2M | crRNA:tracrRNA | 2.0 | Optimized Pulse | >85 | ~80 |

| B2M | sgRNA | 2.0 | Optimized Pulse | >85 | ~80 |

| CD52 | sgRNA | 1.5 | Optimized Pulse | ~95 | ~75 |

| PD-1 | sgRNA | 1.5 | Optimized Pulse | ~90 | ~75 |

Data is a composite from typical results and may vary.

Table 2: Comparison of Delivery Methods for Gene Editing in Primary T Cells

| Delivery Method | Editing Efficiency (%) | Cell Viability | Risk of Off-Target Integration |

| [this compound] RNP Electroporation | High (>80%) | Good (60-90%) | Low |

| Viral Vectors (e.g., Lentivirus) | Low to Moderate | Moderate | High |

| Plasmid Electroporation | Low | Low to Moderate | Moderate |

Experimental Protocols

Protocol 1: Isolation and Activation of Primary Human T Cells

This protocol describes the isolation of T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation, a critical step for efficient gene editing.[1][2]

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

Phosphate-Buffered Saline (PBS)

-

ImmunoCult™-XF T Cell Expansion Medium

-

ImmunoCult™ Human CD3/CD28 T Cell Activator

-

Recombinant Human IL-2

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

T Cell Enrichment: Enrich for T cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

-

Cell Counting and Viability: Resuspend the enriched T cells in ImmunoCult™-XF T Cell Expansion Medium. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

-

T Cell Activation:

-

Plate the T cells at a density of 1 x 10^6 cells/mL in ImmunoCult™-XF T Cell Expansion Medium.

-

Add ImmunoCult™ Human CD3/CD28 T Cell Activator at the recommended concentration.

-

Supplement the medium with Recombinant Human IL-2 (e.g., 20 ng/mL).

-

Incubate at 37°C and 5% CO2 for 48-72 hours. Activated T cells will appear as clusters.

-

Protocol 2: Preparation and Delivery of [this compound] CRISPR-Cas9 RNP

This protocol details the formation of the RNP complex and its delivery into activated primary T cells via electroporation.[3][7][8]

Materials:

-

[this compound] Alt-R® S.p. HiFi Cas9 Nuclease 3NLS

-

[this compound] Alt-R® CRISPR-Cas9 crRNA (target-specific)

-

[this compound] Alt-R® CRISPR-Cas9 tracrRNA

-

Nuclease-Free Duplex Buffer

-

Electroporation instrument (e.g., Lonza 4D-Nucleofector™ or Neon™ Transfection System)

-

Appropriate electroporation buffer and cuvettes

Procedure:

-

gRNA Duplex Formation:

-

Resuspend the crRNA and tracrRNA in Nuclease-Free Duplex Buffer to a final concentration of 100 µM.

-

In a sterile PCR tube, combine equal molar amounts of the crRNA and tracrRNA.

-

Heat the mixture at 95°C for 5 minutes and then allow it to cool to room temperature to form the crRNA:tracrRNA duplex.

-

-

RNP Complex Formation:

-

Dilute the [this compound] Cas9 nuclease and the crRNA:tracrRNA duplex to the desired working concentration in the appropriate buffer.

-

Combine the Cas9 nuclease and the gRNA duplex at a 1:1.2 molar ratio.

-

Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

-

-

Electroporation:

-

Harvest the activated T cells from culture and wash them with PBS.

-

Resuspend the cells in the appropriate electroporation buffer at the desired density (e.g., 2 x 10^5 cells per 20 µL reaction).

-

Add the pre-formed RNP complex to the cell suspension and gently mix.

-

Transfer the cell-RNP mixture to the electroporation cuvette.

-

Electroporate the cells using a pre-optimized program for primary human T cells.

-

Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.

-

Incubate at 37°C and 5% CO2.

-

Protocol 3: Assessment of Gene Editing Efficiency

This protocol outlines a method for quantifying the frequency of insertions and deletions (indels) at the target locus, which is indicative of successful gene knockout.

Materials:

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

Sanger sequencing service or Next-Generation Sequencing (NGS) platform

-

Analysis software (e.g., ICE Analysis from Synthego)

Procedure:

-

Genomic DNA Extraction: At 48-72 hours post-electroporation, harvest a portion of the cells and extract genomic DNA using a suitable kit.

-

PCR Amplification: Amplify the genomic region flanking the CRISPR-Cas9 target site using high-fidelity PCR.

-

Sequencing:

-

Sanger Sequencing: Purify the PCR product and submit it for Sanger sequencing. Analyze the resulting sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which indicates the presence of indels.

-

Next-Generation Sequencing (NGS): For more quantitative and sensitive analysis, prepare the PCR amplicons for NGS. This will provide the frequency and sequence of different indel events within the cell population.

-

-

Data Analysis: Use appropriate software to analyze the sequencing data and quantify the percentage of editing efficiency.

Protocol 4: Off-Target Analysis

It is crucial to assess the specificity of the gene editing event. The use of a high-fidelity Cas9 nuclease, such as [this compound]'s Alt-R® S.p. HiFi Cas9 Nuclease, significantly reduces off-target effects.[4] However, for therapeutic applications, a thorough analysis is recommended.

Methods:

-

In Silico Prediction: Use online tools to predict potential off-target sites based on sequence homology to the gRNA.

-

Targeted Deep Sequencing: Design primers for the top predicted off-target sites and perform deep sequencing to quantify any editing events at these loci.[9]

-

Whole-Genome Sequencing (WGS): For a comprehensive and unbiased assessment, perform WGS on the edited and control cell populations to identify any off-target mutations across the entire genome.[9]

Conclusion

The [this compound] CRISPR-Cas9 RNP system provides a robust and efficient platform for the genetic modification of primary cells. By following the detailed protocols and optimization strategies outlined in this application note, researchers can achieve high levels of on-target editing with minimal off-target effects, paving the way for groundbreaking advancements in cell therapy and disease modeling.

References

Application Notes: Viral Vector-Mediated Delivery of TheraGene

To provide a detailed and accurate protocol for delivering a specific compound using viral vectors, it is essential to know the nature of "[This Compound]". The choice of viral vector, the design of the expression cassette, and the entire experimental protocol are critically dependent on whether the compound is a gene, a short hairpin RNA (shRNA), a microRNA (miRNA), a peptide, or another type of molecule.

For the purpose of illustrating the requested format and content, this document will provide a generalized protocol for the delivery of a therapeutic gene, which we will refer to as "TheraGene" . Please replace "TheraGene" with the specific name of your gene of interest when adapting this protocol.

Introduction

Viral vectors are powerful tools for delivering genetic material into cells and tissues. Their high efficiency of gene transfer makes them suitable for a wide range of research and therapeutic applications. This document outlines a general protocol for the delivery of a therapeutic gene, "TheraGene," using adenoviral vectors. Adenoviruses are a common choice due to their ability to transduce a broad range of cell types, both dividing and non-dividing, and their relatively high safety profile for in vitro and preclinical studies.

Key Considerations for TheraGene Delivery

-

Vector Selection: The choice of viral vector is critical. While this protocol focuses on adenovirus, other vectors like adeno-associated virus (AAV), lentivirus, and retrovirus have different properties regarding packaging capacity, immunogenicity, and integration into the host genome. The optimal choice depends on the target cells and the desired duration of gene expression.

-

Promoter Selection: The expression of TheraGene is driven by a promoter. A ubiquitous promoter like CMV or EF1α will drive expression in a wide variety of cells, whereas a tissue-specific promoter will restrict expression to a particular cell type.

-

Transgene Cassette Design: The expression cassette cloned into the viral vector will contain the TheraGene cDNA, a promoter, and a polyadenylation signal. It may also include a reporter gene (e.g., GFP, RFP) to track transduction efficiency.

Experimental Protocols

1. Production of Recombinant Adenovirus Carrying TheraGene (Ad-TheraGene)

This protocol describes the generation of recombinant adenovirus using the AdEasy™ system (Agilent Technologies) in HEK293 cells.

Materials:

-

HEK293 cells

-

AdEasy™ XL Adenoviral Vector System

-

Shuttle vector (e.g., pShuttle-CMV) containing TheraGene cDNA

-

Lipofectamine™ 2000 (or other suitable transfection reagent)

-

DMEM with 10% FBS

-

PBS

-

Dry ice/ethanol bath

-

Glycerol

Procedure:

-

Construct Shuttle Plasmid: Clone the TheraGene cDNA into the pShuttle-CMV vector.

-

Generate Recombinant Adenoviral Plasmid:

-

Electroporate the recombinant pShuttle-TheraGene plasmid into BJ5183-AD-1 E. coli cells containing the pAdEasy-1 backbone vector.

-

Select for recombinant colonies on LB agar plates containing kanamycin.

-

Isolate and linearize the recombinant adenoviral plasmid DNA using the PacI restriction enzyme.

-

-

Transfect HEK293 Cells:

-

Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Transfect the linearized recombinant adenoviral plasmid into HEK293 cells using Lipofectamine™ 2000 according to the manufacturer's instructions.

-

-

Harvest and Amplify Virus:

-

Monitor the cells for cytopathic effect (CPE), which typically appears 7-10 days post-transfection.

-

Once ~50% of the cells show CPE, harvest the cells and media.

-

Lyse the cells by three freeze-thaw cycles using a dry ice/ethanol bath and a 37°C water bath.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude viral lysate (P1 stock).

-

Use the P1 stock to infect a larger culture of HEK293 cells to amplify the virus (P2 stock). Repeat for further amplification if necessary.

-

2. Purification of Ad-TheraGene

This protocol describes viral purification using a cesium chloride (CsCl) gradient ultracentrifugation method.

Materials:

-

High-titer viral lysate

-

CsCl solutions (1.25 g/mL and 1.40 g/mL in Tris-HCl, pH 8.0)

-

Ultracentrifuge and appropriate rotors (e.g., SW41)

-

Syringe and needle

Procedure:

-

Prepare a discontinuous CsCl gradient in an ultracentrifuge tube by carefully layering 4 mL of the 1.40 g/mL CsCl solution under 4 mL of the 1.25 g/mL CsCl solution.

-

Carefully overlay the viral lysate on top of the gradient.

-

Centrifuge at 35,000 rpm for 2 hours at 4°C.

-

A milky white band corresponding to the purified adenovirus should be visible at the interface of the two CsCl solutions.

-

Carefully extract the viral band using a syringe and needle.

-

Desalt the purified virus using a desalting column (e.g., PD-10) or dialysis against a suitable buffer (e.g., PBS with 10% glycerol).

-

Aliquot the purified virus and store at -80°C.

3. Titration of Ad-TheraGene

This protocol describes determining the viral titer (infectious units per mL) using an endpoint dilution assay (TCID50).

Materials:

-

HEK293 cells

-

Purified Ad-TheraGene

-

96-well plate

-

DMEM with 2% FBS

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

The next day, prepare 10-fold serial dilutions of the purified Ad-TheraGene stock (from 10^-2 to 10^-12) in DMEM with 2% FBS.

-

Infect the HEK293 cells with each dilution, using 8 replicates per dilution. Include a mock-infected control.

-

Incubate the plate at 37°C for 10 days.

-

Score each well for the presence or absence of CPE.

-

Calculate the TCID50 titer using the Spearman-Karber method. The titer is typically converted to plaque-forming units (PFU)/mL by multiplying by 0.7.

Data Presentation

Table 1: Example Titer of Ad-TheraGene Preparations

| Viral Preparation | Titer (PFU/mL) | Purity (A260/A280) |

| Crude Lysate | 1.2 x 10^8 | 1.5 |

| CsCl Purified | 3.5 x 10^10 | 1.3 |

Table 2: In Vitro Transduction Efficiency of Ad-TheraGene

| Cell Line | MOI | Transduction Efficiency (%) |

| HeLa | 10 | 75.3 ± 5.2 |

| A549 | 10 | 88.1 ± 3.9 |

| Primary Neurons | 100 | 62.5 ± 7.8 |

Visualizations

Caption: Workflow for the production and application of adenoviral vectors.

Caption: Generalized signaling pathway for adenoviral vector-mediated gene delivery.

Application Notes: Practical Applications of CRISPR-Cas9 in Cancer Research